1-(4-Cyanophenyl)guanidine
Overview
Description
1-(4-Cyanophenyl)guanidine (1-CPG) is an organic compound that belongs to the class of guanidines and is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in water and has a melting point of 123°C. 1-CPG is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of other organic compounds.
Scientific Research Applications
Central Nervous System Disorders
Guanidine derivatives, including 1-(4-Cyanophenyl)guanidine , are potential candidates for treating central nervous system (CNS) diseases. They may serve as building blocks for developing drugs that can cross the blood-brain barrier and target neurological pathways .
Anti-inflammatory Treatments
The guanidine group is known for its biological activity, and 1-(4-Cyanophenyl)guanidine could be utilized in the synthesis of compounds with anti-inflammatory properties. This application is significant in the development of new treatments for chronic inflammatory diseases .
Anti-diabetic Treatments
Compounds containing the guanidine structure are being investigated for their potential use in anti-diabetic treatments1-(4-Cyanophenyl)guanidine may contribute to the synthesis of molecules that can modulate blood sugar levels and address insulin resistance .
Chemotherapy
In the field of chemotherapy, guanidine-containing compounds are studied for their potential as kinase inhibitors1-(4-Cyanophenyl)guanidine could be part of the synthesis of new chemotherapeutic agents that target specific cancer cell lines .
Cosmetics
Guanidine compounds are also used in cosmetic formulations1-(4-Cyanophenyl)guanidine might be involved in creating products that require stable compounds with specific chemical properties .
Organocatalysis
The guanidine group is a superb base for organocatalysis1-(4-Cyanophenyl)guanidine could be used in the synthesis of organocatalysts that facilitate various chemical reactions, which are crucial in pharmaceutical manufacturing processes .
properties
IUPAC Name |
2-(4-cyanophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGLZSKNFJBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589935 | |
Record name | N''-(4-Cyanophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5637-42-3 | |
Record name | N-(4-Cyanophenyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N''-(4-Cyanophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-cyanophenyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-Cyanophenyl)guanidine in the synthesis of Rilpivirine?
A1: 1-(4-Cyanophenyl)guanidine serves as a crucial building block in the synthesis of Rilpivirine. [] It reacts with ethyl 3-oxopropanoate, generated in situ from ethyl acetate and methyl formate, to form a pyrimidine intermediate. This intermediate then undergoes chlorination to yield the target compound, Rilpivirine.
Q2: Are there any advantages to using 1-(4-Cyanophenyl)guanidine in this specific synthesis route?
A2: The article highlights several advantages of this synthesis method, which utilizes 1-(4-Cyanophenyl)guanidine. These advantages include:
- Cost-effectiveness: The starting materials and reagents used in this route are readily available and relatively inexpensive. []
- High Yield: The reactions involved in this synthesis exhibit excellent yields, making it an efficient process. []
- Scalability: The straightforward nature of the reactions and the use of readily available materials make this synthesis method suitable for large-scale production. []
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